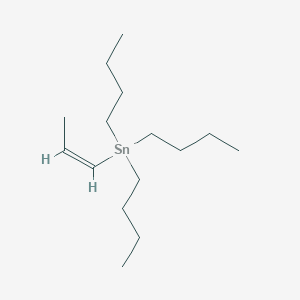

(Z)-Tri-n-butyl(1-propenyl)tin

Description

The exact mass of the compound (Z)-Tri-n-butyl(1-propenyl)tin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Z)-Tri-n-butyl(1-propenyl)tin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Tri-n-butyl(1-propenyl)tin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-[(Z)-prop-1-enyl]stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXYMVBFBYAWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C\C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66680-85-1, 105494-65-3, 66680-84-0 | |

| Record name | Tributyl(1E)-1-propen-1-ylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66680-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-butyl(1-propenyl)tin, cis + trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stannane, tributyl-(1Z)-1-propen-1-yl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Copper Catalyzed Hydrostannylation Via Heterobimetallic Complexes

The hydrostannylation of alkynes, the addition of a tin hydride across a carbon-carbon triple bond, is a powerful method for the synthesis of vinylstannanes. acs.org Copper catalysis has emerged as an effective approach for achieving high selectivity. rsc.org

Tunable heterobimetallic catalysts, specifically those involving a copper-N-heterocyclic carbene (NHC) complex paired with a secondary metal carbonyl complex, have demonstrated remarkable control over the regioselectivity of alkyne hydrostannylation. nih.govresearchgate.net By adjusting the metal pairing, the reaction can be directed to yield either α- or (E)-β-vinylstannanes. nih.govacs.org

For instance, a catalyst system composed of an (NHC)Cu complex and an iron-containing complex, such as FeCp(CO)₂, facilitates the formation of α-vinylstannanes from terminal alkynes and tri-n-butyltin hydride (Bu₃SnH). nih.govresearchgate.net Conversely, pairing the (NHC)Cu complex with a manganese carbonyl complex, like Mn(CO)₅, leads to the preferential formation of (E)-β-vinylstannanes. nih.govacs.org This divergent regioselectivity is attributed to the cooperative activation of the Sn-H bond by the two distinct metal centers. nih.gov

Mechanistic studies, including density functional theory (DFT) calculations, have elucidated that the catalytic cycle involves three key steps: Sn-H bond activation, alkyne insertion, and subsequent formation of the vinylstannane. acs.org The nature of the Sn-H bond activation differs between the Cu/Fe and Cu/Mn systems, which ultimately dictates the regiochemical outcome. acs.org The alkyne insertion step is generally considered to be the rate-determining step of the reaction. acs.org

Reactivity and Mechanistic Investigations of Z Tri N Butyl 1 Propenyl Tin in Organic Transformations

Carbon-Carbon Bond Forming Reactions

(Z)-Tri-n-butyl(1-propenyl)tin is a valuable reagent in organic synthesis, primarily utilized for the construction of carbon-carbon bonds through cross-coupling reactions. Its specific stereochemistry and the nature of the tin-carbon bond allow for highly controlled and selective transformations.

Cross-Coupling Reactions

The premier application of (Z)-tri-n-butyl(1-propenyl)tin is in palladium-catalyzed cross-coupling reactions, which provide a powerful method for forming new C(sp²)-C(sp²) bonds.

The Stille reaction, a cornerstone of modern organic synthesis, involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. nih.govwikipedia.org (Z)-Tri-n-butyl(1-propenyl)tin serves as the organostannane partner, transferring its (Z)-propenyl group with high fidelity. The reaction is valued for its tolerance of a wide array of functional groups, including esters, ketones, hydroxyls, and amides, and its relative insensitivity to air and moisture. openochem.orgjk-sci.com

The mechanism of the Stille reaction involving (Z)-tri-n-butyl(1-propenyl)tin proceeds through a well-studied catalytic cycle centered on a palladium(0) complex. wikipedia.org The cycle is generally understood to comprise three fundamental steps:

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R¹-X) to the active Pd(0) catalyst (e.g., Pd(PPh₃)₄), which typically loses ligands to form a more reactive 14-electron species. libretexts.org This step forms a square planar Pd(II) intermediate, trans-[Pd(R¹)(X)L₂]. uwindsor.cayoutube.com The initial product is often the cis-isomer, which rapidly isomerizes to the more stable trans-complex. uwindsor.ca

Transmetalation: This is the crucial step where the (Z)-propenyl group is transferred from tin to the palladium center. The organostannane, (Z)-Bu₃Sn(CH=CHCH₃), exchanges its propenyl group for the halide (X) on the Pd(II) complex. youtube.com This step regenerates the tin halide byproduct (Bu₃Sn-X) and forms a new diorganopalladium(II) intermediate, trans-[Pd(R¹)(propenyl)L₂]. uwindsor.ca The transmetalation is often the rate-determining step of the cycle and can proceed through different mechanistic pathways, such as associative or dissociative routes involving either cyclic or open transition states. wikipedia.orguwindsor.ca

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and the (Z)-propenyl group) from the Pd(II) center. libretexts.org This process forms the desired C-C bond in the final product (R¹-CH=CHCH₃) and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org For this to occur, the trans-diorganopalladium complex must first isomerize to the corresponding cis-isomer. libretexts.org

Figure 1: General Catalytic Cycle of the Stille Reaction

| Step | Description | Intermediate |

|---|---|---|

| A | Oxidative Addition | Pd(II) complex with organic halide |

| B | Transmetalation | Diorganopalladium(II) complex |

| C | trans-cis Isomerization | cis-Diorganopalladium(II) complex |

| D | Reductive Elimination | Pd(0) catalyst and coupled product |

A key feature of the Stille coupling with alkenylstannanes like (Z)-tri-n-butyl(1-propenyl)tin is the high degree of stereochemical retention. The (Z)-configuration of the double bond in the organostannane is typically transferred directly to the coupled product without isomerization. wikipedia.orgorganic-chemistry.org This stereospecificity is a direct consequence of the transmetalation mechanism.

The retention of configuration is generally explained by a cyclic transition state in the transmetalation step, where the organostannane coordinates to the palladium center and the alkenyl group is delivered in a concerted fashion. uwindsor.ca However, the stereochemical outcome can be influenced by reaction conditions. The use of highly polar, coordinating solvents can favor an "open" transition state, which may lead to inversion of stereochemistry. uwindsor.ca Nonetheless, under standard Stille conditions, retention is the dominant pathway for alkenylstannanes. organic-chemistry.org

Table 1: Factors Influencing Stereochemistry in Stille Coupling

| Factor | Favorable for Retention (Cyclic TS) | Favorable for Inversion (Open TS) |

|---|---|---|

| Solvent | Non-polar (e.g., Toluene) | Highly Polar, Coordinating (e.g., HMPA) |

| Mechanism | Concerted delivery of alkenyl group | Stepwise, solvent-stabilized pathway |

While the Stille reaction is tolerant of hydroxyl groups, their presence can, in some cases, accelerate the reaction rate. openochem.orgorganic-chemistry.org This phenomenon, known as hydroxyl-assisted or hydroxyl-directed coupling, is attributed to the coordination of the hydroxyl group to the palladium center during the catalytic cycle. nih.govuwindsor.ca

The proposed mechanism for this acceleration involves the formation of a palladium alkoxide by reaction of the hydroxyl group with the Pd(II) intermediate. nih.gov This brings the organostannane into close proximity to the palladium center, facilitating an intramolecular transmetalation. This substrate-directed delivery can significantly lower the activation energy of the rate-determining transmetalation step. nih.gov Hydroxide ions have also been noted to enhance the general reactivity of organostannanes in these couplings. uwindsor.ca

Emerging strategies in cross-coupling involve the use of dual catalytic systems to access unique reactivity. Dual gold/palladium catalysis has been explored as an advanced tool for C-C bond formation. thieme-connect.de In the context of coupling organostannanes, a gold(I) catalyst can play a cooperative role with the primary palladium catalyst. nih.gov

While a standard Stille cycle operates on palladium, the gold(I) catalyst can activate the organostannane. Mechanistic studies on related systems suggest that the reaction between a gold(I) precursor and the organostannane can generate a reactive organogold intermediate. nih.gov This organogold species can then participate in the transmetalation step with the Pd(II) complex. Alternatively, complex heterometallic interactions, including formal gold-to-gold transmetalations mediated by palladium, have been observed, indicating that gold can act as an efficient transmetalation catalyst to palladium. researchgate.net This dual system opens new pathways for activating otherwise unreactive partners and controlling selectivity. thieme-connect.de

Stille Coupling Reactions

Scope with Various Electrophiles (e.g., Thiol Esters)

The Stille cross-coupling reaction is a cornerstone of organotin chemistry, renowned for its tolerance of a wide array of functional groups. openochem.orgwikipedia.org This tolerance extends to the use of various electrophiles that can couple with (Z)-tri-n-butyl(1-propenyl)tin. While aryl, heteroaryl, and vinyl halides or triflates are the most common coupling partners, the reaction scope includes more specialized electrophiles such as acyl chlorides and thiol esters.

In reactions with thiol esters, the Stille coupling provides a pathway to synthesize ketones. This transformation, often termed a Stille-carbonylative cross-coupling, proceeds through the established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first oxidatively adds to the carbon-sulfur bond of the thiol ester. Subsequent transmetalation with (Z)-tri-n-butyl(1-propenyl)tin transfers the (Z)-propenyl group to the palladium center, displacing the tributyltin halide. The final reductive elimination step forms the new carbon-carbon bond, yielding a (Z)-alkenyl ketone with retention of the double bond geometry. The high stability of organotin compounds towards air and moisture, coupled with the mild reaction conditions, makes this a valuable method for complex molecule synthesis. openochem.orgorganic-chemistry.org

Table 1: Scope of Electrophiles in Stille-Type Couplings with Alkenylstannanes

| Electrophile Class | Product Type | Catalyst System (Typical) |

|---|---|---|

| Aryl Halides/Triflates | Aryl-substituted Alkenes | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Vinyl Halides/Triflates | Conjugated Dienes | Pd(PPh₃)₄, AsPh₃ (co-ligand) |

| Acyl Chlorides | α,β-Unsaturated Ketones | PdCl₂(PPh₃)₂ |

| Thiol Esters | α,β-Unsaturated Ketones | Pd(0) catalyst, Cu(I) co-catalyst |

| Allylic Halides/Acetates | 1,4-Dienes | Pd(dba)₂/P(2-furyl)₃ |

This table represents the general scope of Stille reactions and is not exhaustive.

Negishi Cross-Coupling with Stereoconvergent Approaches

While the Negishi coupling classically involves organozinc reagents, the utility of organostannanes like (Z)-tri-n-butyl(1-propenyl)tin can be harnessed through a sequential transmetalation process. wikipedia.orgwikipedia.org This one-pot, two-step approach first involves the conversion of the organostannane to a more reactive organozinc species. This is typically achieved by reacting the stannane (B1208499) with a zinc halide (e.g., ZnCl₂) in an appropriate solvent.

Once the (Z)-propenylzinc reagent is formed in situ, a palladium catalyst facilitates the Negishi cross-coupling with an organic halide or triflate. wikipedia.orgnih.gov A key feature of this sequence is its stereospecificity. The initial tin-to-zinc transmetalation and the subsequent palladium-catalyzed coupling both proceed with retention of configuration of the alkenyl group. nih.gov Therefore, starting with the (Z)-stannane ensures the formation of the (Z)-alkene product. This contrasts with stereoconvergent approaches, where a mixture of E/Z starting materials would yield a single isomeric product. The Negishi coupling is valued for its high functional group tolerance and the generally lower toxicity of zinc byproducts compared to tin. acs.org

Table 2: Representative Stereospecific Negishi-Type Couplings

| Organometallic | Electrophile | Product Stereochemistry | Catalyst System (Typical) |

|---|---|---|---|

| (Z)-alkenylzinc | Aryl Iodide | Z (Retention) | Pd(PPh₃)₄ |

| (E)-alkenylzinc | Vinyl Bromide | E (Retention) | Pd(dppf)Cl₂ |

| (Z)-alkenylstannane (via Sn/Zn) | Aryl Triflate | Z (Retention) | ZnCl₂, then Pd(0)/ligand |

| (E)-alkenylstannane (via Sn/Zn) | Heteroaryl Chloride | E (Retention) | ZnCl₂, then Pd(0)/ligand |

Suzuki-Miyaura Coupling via Transmetalation to Boronic Acids

Similar to the Negishi reaction, (Z)-tri-n-butyl(1-propenyl)tin can be employed in Suzuki-Miyaura couplings following a preliminary transmetalation step. libretexts.orgnih.gov This strategy involves a tin-boron exchange to generate a (Z)-propenylboronic acid or ester in situ, which then acts as the nucleophilic partner in the Suzuki-Miyaura catalytic cycle. rsc.orgnih.gov The tin-boron exchange can be accomplished using various boron reagents, such as borane (B79455) (BH₃) complexes or pinacolborane (HBpin), often requiring specific conditions to drive the reaction.

Following the formation of the (Z)-propenylboron species, the addition of a palladium catalyst, a base, and an organic electrophile initiates the Suzuki-Miyaura coupling. mdpi.com The mechanism involves oxidative addition of the electrophile to the Pd(0) catalyst, followed by transmetalation of the (Z)-propenyl group from the boron ate-complex (formed by the action of the base) to the palladium center. nih.gov This transmetalation step is the stereochemical determinant, and it occurs with retention of the double bond geometry. Reductive elimination then furnishes the final cross-coupled product and regenerates the Pd(0) catalyst. This tandem approach leverages the stability and accessibility of organostannanes while capitalizing on the environmentally benign nature of boronic acid byproducts.

Homocoupling Reactions

A significant competing pathway in many cross-coupling reactions involving organometallic reagents is homocoupling. For (Z)-tri-n-butyl(1-propenyl)tin, this involves the palladium-catalyzed dimerization of two propenyl units to form a symmetrical conjugated diene. lookchem.com This reaction is particularly prevalent under conditions that disfavor the cross-coupling pathway, such as in the absence of a suitable electrophile or when the rate of transmetalation and reductive elimination of the homocoupled product is competitive.

The reaction typically proceeds by the transmetalation of two equivalents of the vinylstannane to the palladium(II) center (formed after an initial oxidative addition or via other pathways), leading to a di(alkenyl)palladium(II) intermediate. Subsequent reductive elimination yields the homocoupled product, (2Z,4Z)-hexa-2,4-diene, and regenerates the palladium(0) catalyst. While often considered an undesired side reaction, palladium-catalyzed homocoupling can be synthetically useful for the specific preparation of symmetric dienes if conditions are optimized accordingly (e.g., using an oxidant in the absence of a cross-coupling electrophile). acs.org

Palladium-Catalyzed Ring Expansion Reactions

(Z)-tri-n-butyl(1-propenyl)tin can participate in palladium-catalyzed cascade reactions that involve ring expansion of strained carbocycles. These transformations are powerful methods for constructing larger ring systems from readily available precursors. A notable example is the reaction with substituted cyclobutanols, which can lead to the formation of functionalized cyclopentanones.

Stereospecificity in Cyclobutenol Ring Expansion

The palladium-catalyzed reaction of vinyl- or aryl-substituted cyclobutanols can trigger a ring expansion through a cascade process. While direct examples with (Z)-tri-n-butyl(1-propenyl)tin are specialized, related transformations provide a clear mechanistic blueprint. For instance, the reaction of (Z)-1-(1,3-butadienyl)cyclobutanols with aryl iodides proceeds stereospecifically to give (Z)-2-(3-aryl-1-propenyl)cyclopentanones. nih.gov This transformation suggests a pathway where a similar (Z)-propenyl moiety could be introduced via an organostannane.

The proposed mechanism for such a reaction initiated by an organostannane would involve:

Oxidative addition of an organic halide (if present) to Pd(0).

Transmetalation with (Z)-tri-n-butyl(1-propenyl)tin to form a (Z)-propenyl-palladium(II) complex.

Carbopalladation of a pendant alkene or alkyne on the cyclobutanol.

A subsequent β-alkoxide elimination or related process generates a palladium enolate, which triggers a Wagner-Meerwein-type 1,2-alkyl shift. This ring-expanding rearrangement is driven by the release of strain from the four-membered ring.

Crucially, the stereochemistry of the (Z)-propenyl group is maintained throughout this cascade, leading to a product with a stereodefined exocyclic double bond. nih.govnih.gov This stereospecificity is a hallmark of concerted organometallic rearrangement processes and underscores the utility of geometrically pure stannanes in complex synthetic sequences.

Reactions as Carbinyl Carbanion or Methylene (B1212753) Double Anion Equivalents

(Z)-Tri-n-butyl(1-propenyl)tin can serve as a precursor to synthons that are equivalent to a carbinyl carbanion or a methylene double anion. Through transmetallation with an organolithium reagent, the vinylstannane is converted into the corresponding vinyllithium (B1195746) compound. This vinyllithium species, in its reactivity, can be considered a masked carbinyl carbanion at the α-position.

Furthermore, under specific reaction conditions or with further deprotonation, it is conceivable that this intermediate could behave as a methylene double anion equivalent, enabling the formation of two new bonds at the same carbon atom. This type of reactivity opens up possibilities for the construction of complex molecular architectures from simple starting materials.

Electrophilic Substitution Reactions

Beyond its utility in generating nucleophilic intermediates, the carbon-tin bond in (Z)-tri-n-butyl(1-propenyl)tin is also susceptible to cleavage by electrophiles. This reactivity allows for the stereospecific replacement of the tributyltin group with a variety of electrophilic partners.

Protodestannylation

Protodestannylation, also known as protonolysis, is a fundamental electrophilic substitution reaction of organostannanes. In this reaction, a proton source cleaves the carbon-tin bond, replacing the stannyl (B1234572) group with a hydrogen atom. For (Z)-tri-n-butyl(1-propenyl)tin, this reaction proceeds with retention of the double bond geometry, providing a clean route to (Z)-propene.

The mechanism of protodestannylation is generally believed to involve an electrophilic attack of the proton on the carbon atom bearing the tin group. This attack can proceed through an open transition state or a cyclic transition state involving coordination of the proton source's conjugate base to the tin atom. The stereospecificity of the reaction is a key feature, making it a valuable tool for the synthesis of stereodefined alkenes.

The efficiency and rate of protodestannylation can be influenced by several factors, including the acidity of the proton source, the nature of the solvent, and the steric and electronic properties of the organostannane itself.

Stereochemistry of Protodestannylation (Retention of Configuration)

Protodestannylation is a fundamental reaction of organostannanes where a proton replaces the stannyl group. A crucial aspect of this reaction is its stereochemical outcome. For vinylstannanes like (Z)-Tri-n-butyl(1-propenyl)tin, the reaction with acids or other proton sources generally proceeds with retention of the double bond geometry . This means that the (Z)-configuration of the starting material is preserved in the resulting propene product.

Influence of Substituents on Reactivity

The reactivity of vinylstannanes in protodestannylation and other electrophilic substitution reactions is significantly influenced by the nature of the substituents on the vinyl group. In the case of (Z)-Tri-n-butyl(1-propenyl)tin, the methyl group on the double bond is an electron-donating group. This has two primary effects:

Increased Nucleophilicity: The electron-donating methyl group increases the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles.

Carbocation Stabilization: The methyl group helps to stabilize the intermediate carbocation formed during the reaction, thereby lowering the activation energy and increasing the reaction rate.

Conversely, the presence of electron-withdrawing groups on the vinyl moiety would decrease the nucleophilicity of the double bond, making the compound less reactive towards electrophiles. The steric bulk of substituents can also play a role, potentially hindering the approach of the electrophile.

Reactions with Carbonyl Compounds (e.g., Aldehydes)

(Z)-Tri-n-butyl(1-propenyl)tin is a valuable reagent for the allylation of carbonyl compounds, particularly aldehydes. This reaction forms homoallylic alcohols, which are important building blocks in organic synthesis. The reaction typically proceeds via a nucleophilic attack of the vinyltin (B8441512) species on the electrophilic carbonyl carbon.

Stereoselectivity of Product Formation (Anti- vs. Syn-Diastereoisomers)

When an aldehyde reacts with (Z)-Tri-n-butyl(1-propenyl)tin, a new stereocenter is created, leading to the possibility of forming two diastereomeric products: syn and anti. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of any catalysts used.

Under thermal conditions or in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), the reaction of (Z)-vinylstannanes with aldehydes typically favors the formation of the syn -homoallylic alcohol . This preference can be explained by a cyclic transition state model (Zimmerman-Traxler model), where the metal (tin) coordinates to the carbonyl oxygen, and the substituents arrange themselves to minimize steric interactions, leading to the observed syn selectivity.

| Catalyst/Condition | Major Diastereomer |

| Thermal | syn |

| BF₃·OEt₂ | syn |

Catalytic Control of Stereoselectivity (e.g., BINOL-Titanium(IV) Catalysis)

The inherent stereoselectivity of the reaction can be overridden and controlled through the use of chiral catalysts. One notable example is the use of a catalyst system derived from 1,1'-bi-2-naphthol (B31242) (BINOL) and titanium(IV) isopropoxide. acs.org

In the presence of a chiral (R)-BINOL-titanium(IV) complex, the reaction of (Z)-Tri-n-butyl(1-propenyl)tin with an aldehyde can be directed to selectively produce the anti -homoallylic alcohol with high enantiomeric excess. The chiral ligand creates a specific three-dimensional environment around the reactive center, forcing the reactants to approach each other in a way that leads to the formation of the anti product. This catalytic control provides a powerful tool for asymmetric synthesis, allowing for the selective preparation of a desired stereoisomer.

| Catalyst | Major Diastereomer |

| (R)-BINOL-Ti(Oi-Pr)₄ | anti |

Formation of Aromatic Ketones via Electrophilic Pathways

(Z)-Tri-n-butyl(1-propenyl)tin can participate in Stille coupling reactions to form aromatic ketones. This transformation involves the palladium-catalyzed cross-coupling of the organostannane with an acyl chloride. In this electrophilic pathway, the acyl chloride serves as the electrophile.

The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the acyl chloride.

Transmetalation: The vinyl group from (Z)-Tri-n-butyl(1-propenyl)tin is transferred to the palladium center, displacing the tin byproduct. Crucially, this step generally proceeds with retention of the double bond's configuration.

Reductive Elimination: The coupled product, an α,β-unsaturated aromatic ketone, is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The stereochemistry of the propenyl group is maintained throughout the reaction, resulting in the formation of the (Z)-isomer of the aromatic ketone.

Radical Reactions

While often utilized in polar, two-electron reactions, organotin compounds like (Z)-Tri-n-butyl(1-propenyl)tin can also be involved in radical reactions. The carbon-tin bond can undergo homolytic cleavage under certain conditions, such as in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or upon photolysis.

However, the primary role of related tributyltin compounds in radical chemistry is often as a source of the tributyltin radical (Bu₃Sn•) from tributyltin hydride (Bu₃SnH). organic-chemistry.org This radical is a key mediator in various radical chain reactions, including dehalogenations and radical cyclizations. organic-chemistry.orglibretexts.org

In the context of (Z)-Tri-n-butyl(1-propenyl)tin itself, its direct participation in radical reactions is less common than its use in polar transformations. The reactivity of the vinyl group towards radical addition is a possibility. For instance, a radical could add to the double bond, forming a new carbon-centered radical. The fate of this intermediate would then depend on the specific reaction conditions and the other species present in the reaction mixture.

It is important to note that the tributyltin moiety itself can be a source of radicals. The relatively weak tin-carbon bond can be cleaved to generate a tributyltin radical and a propenyl radical. These reactive intermediates can then participate in a variety of subsequent radical processes.

Stereochemical Control and Selectivity in Reactions Involving Z Tri N Butyl 1 Propenyl Tin

Stereospecificity in Synthetic Routes

The ability to maintain a specific stereochemical configuration throughout a reaction sequence is paramount. (Z)-tri-n-butyl(1-propenyl)tin exhibits remarkable stereospecificity in several key synthetic methodologies.

Preservation of Z-Configuration in Hydrostannylation

The synthesis of (Z)-tri-n-butyl(1-propenyl)tin itself can be achieved with high stereocontrol. A regio- and stereocontrolled hydrostannylation of substituted propargyl alcohols using tri-n-butylstannyl hydride can yield a mixture of Z/E isomers of the corresponding vinylstannane. researchgate.net However, by carefully controlling the reaction conditions, it is possible to prepare and isolate the pure Z-isomer. researchgate.net This method underscores the potential to generate the desired (Z)-tri-n-butyl(1-propenyl)tin with a high degree of stereochemical purity, which is crucial for its subsequent stereospecific reactions.

Retention of Double Bond Stereochemistry in Cross-Coupling

(Z)-tri-n-butyl(1-propenyl)tin is a competent partner in palladium-catalyzed Stille cross-coupling reactions, a powerful method for carbon-carbon bond formation. A key feature of these reactions is the retention of the double bond geometry of the organotin reagent. nih.gov This means that the Z-configuration of the propenyl group in (Z)-tri-n-butyl(1-propenyl)tin is faithfully transferred to the final coupled product. nih.gov For instance, the coupling of (Z)-alkenyl bromides with alkenyllithium reagents, a related cross-coupling strategy, also proceeds with complete retention of stereochemistry, affording dienes with the original Z-configuration. nih.gov This stereospecificity is a significant advantage, allowing for the predictable synthesis of complex molecules with defined olefinic geometries. Research has shown that even in couplings with highly hindered alkenyl triflates, the Z-isomer of tri-n-butylstannylalkenols exhibits significantly higher reaction rates compared to the E-isomer. acs.org

Stereospecific Outcomes in Palladium-Catalyzed Cascade Reactions

Palladium-catalyzed cascade reactions, which involve multiple bond-forming events in a single operation, offer an efficient route to complex molecular architectures. researchtrend.netmdpi.com When (Z)-tri-n-butyl(1-propenyl)tin is employed in such cascades, the stereochemistry of the initial organotin reagent can dictate the stereochemical outcome of the final product. musechem.com For example, a palladium(0)-catalyzed cascade polycyclization of a bromo-1,6-enyne with tributyl(prop-1-enyl)stannane results in the formation of three new carbon-carbon bonds and two rings in a single step, with the stereochemistry of the propenyl group being incorporated into the newly formed cyclic system. musechem.com These reactions often proceed with high stereoselectivity, producing (Z)-allylic alcohol compounds efficiently. researchtrend.net

Diastereoselective Transformations

Beyond maintaining existing stereochemistry, (Z)-tri-n-butyl(1-propenyl)tin and its derivatives can influence the creation of new stereocenters with a high degree of diastereoselectivity.

Control inacs.orgnih.gov-Wittig Rearrangements

The acs.orgnih.gov-Wittig rearrangement is a powerful tool for the synthesis of homoallylic alcohols from allyl ethers. organic-chemistry.org The stereochemistry of the starting allyl ether, which can be derived from reactions involving organotin reagents, can significantly influence the diastereoselectivity of the rearrangement. nih.govorganic-chemistry.org While the rearrangement itself is a concerted acs.orgnih.gov-sigmatropic shift, the geometry of the double bond in the precursor plays a crucial role in determining the relative stereochemistry of the newly formed stereocenters in the homoallylic alcohol product. organic-chemistry.orgresearchgate.netresearchgate.net Studies on the acs.orgnih.gov-Wittig rearrangement of E- and Z-allylic stannyl (B1234572) ethers have shown that the stereoselectivity can be dependent on the isomer used. nih.gov

Diastereoselective Formation of Homoallylic Alcohols and Methylidenealkanols

The addition of allylic organometallic reagents to carbonyl compounds is a fundamental method for the synthesis of homoallylic alcohols. rsc.orgorganic-chemistry.orgacs.org When (Z)-tri-n-butyl(1-propenyl)tin is used in these reactions, often in the presence of a Lewis acid, the geometry of the organotin reagent can control the diastereoselectivity of the addition to chiral aldehydes. thieme-connect.depsu.edu The reaction proceeds through a cyclic transition state, and the substituents on both the aldehyde and the organotin reagent influence which diastereomer is formed preferentially. thieme-connect.de For instance, the reaction of 2-butenyl(tributyl)stannane with aldehydes in the presence of dibutyltin (B87310) dichloride can selectively produce the (Z)-linear homoallylic alcohol. thieme-connect.de This selectivity is attributed to a chair-like six-membered ring transition state. thieme-connect.de

Furthermore, derivatives of (Z)-tri-n-butyl(1-propenyl)tin can be utilized in the synthesis of methylidenealkanols. For example, transmetallation of 2-(1-alkoxyalkyl)propenylstannanes with tin(IV) halides generates an allyltin (B8295985) trihalide that reacts with aldehydes with significant 1,4-asymmetric induction. researchgate.net

Table of Research Findings on Stereoselective Reactions

| Reaction Type | Reagent | Key Finding | Citations |

|---|---|---|---|

| Hydrostannylation | Tri-n-butylstannyl hydride | Pure Z-isomer of vinylstannane can be isolated under controlled conditions. | researchgate.net |

| Stille Cross-Coupling | (Z)-tri-n-butyl(1-propenyl)tin | Retention of the Z-configuration of the double bond in the product. | nih.gov |

| Palladium-Catalyzed Cascade | Tributyl(prop-1-enyl)stannane | Stereochemistry of the organotin reagent dictates the stereochemical outcome of the polycyclic product. | musechem.com |

| acs.orgnih.gov-Wittig Rearrangement | E- and Z-allylic stannyl ethers | Stereoselectivity is dependent on the geometry of the starting stannyl ether. | nih.gov |

| Aldehyde Addition | 2-Butenyl(tributyl)stannane | Selective formation of (Z)-linear homoallylic alcohols via a chair-like transition state. | thieme-connect.de |

| Aldehyde Addition | 2-(1-Alkoxyalkyl)propenylstannanes | Useful 1,4-asymmetric induction in reactions with aldehydes. | researchgate.net |

Catalytic Enantioselective and Enantiospecific Transformations

Regioselectivity Considerations

The synthesis of (Z)-tri-n-butyl(1-propenyl)tin and related vinylstannanes often involves addition reactions to alkynes or allenes, where controlling the position of the tin moiety (regioselectivity) is crucial.

The hydrostannylation of a terminal alkyne like propyne (B1212725) with tri-n-butyltin hydride is a primary method for synthesizing propenylstannanes. The regiochemical outcome of this addition can follow either Markovnikov or anti-Markovnikov selectivity, depending on the reaction mechanism. acs.orgresearchgate.net

Anti-Markovnikov Addition: In this pathway, the tin atom adds to the terminal carbon of the alkyne, and the hydrogen adds to the internal carbon. This is the most common outcome under palladium or other transition metal-catalyzed conditions, which typically proceed via a syn-addition, leading to the (E)-vinylstannane. acs.orgwikipedia.org

Markovnikov Addition: Here, the hydrogen adds to the terminal carbon, and the tin atom adds to the internal carbon, yielding an α-vinylstannane.

The formation of the desired (Z)-isomer from propyne is more complex. Radical-mediated hydrostannylation, often initiated by AIBN, can lead to a mixture of all four possible isomers ((E)-β, (Z)-β, (E)-α, and (Z)-α) because the radical addition can proceed via both syn and anti pathways and with poor regioselectivity. researchgate.netchemrxiv.org However, conditions can be tuned to favor specific isomers. For instance, some radical hydrostannylation reactions of propargyl alcohols have shown high selectivity for the (Z)-isomer. researchgate.netacs.org Lewis acid-catalyzed hydrostannylation can also influence the regioselectivity, sometimes favoring the α-adduct. researchgate.net

The table below summarizes the general outcomes for the hydrostannylation of terminal alkynes under different conditions.

| Catalyst/Conditions | Predominant Regioselectivity | Predominant Stereoselectivity | Typical Product Type |

|---|---|---|---|

| Radical (AIBN) | Mixture of α and β | Mixture of (E) and (Z) | Mixture of isomers researchgate.netchemrxiv.org |

| Palladium(0) | Anti-Markovnikov (β) | Syn-addition -> (E)-isomer | (E)-β-vinylstannane acs.orgwikipedia.org |

| Magnesium (MgBu₂) | Anti-Markovnikov (β) | Anti-addition -> (Z)-isomer | (Z)-β-vinylstannane kaust.edu.saacs.org |

| Lewis Acid (B(C₆F₅)₃) | Varies (often α) | Varies | α-vinylstannane researchgate.net |

The stannyl-cupration of allenes provides another route to alkenylstannanes, where regiochemical control is highly dependent on the reaction temperature. nih.govrsc.org The reaction of a stannylcuprate, such as one derived from tributyltin hydride, with allene (B1206475) itself can lead to two primary regioisomeric intermediates. rsc.org

The reaction is a reversible process where the final product is determined by kinetic versus thermodynamic control. rsc.org

Kinetic Control: At very low temperatures (e.g., -100 °C), the reaction favors the formation of the allylstannane product. This results from the stannylcuprate adding across one of the double bonds to form an allylstannane-vinylcuprate intermediate, which is the kinetically preferred product. rsc.org

Thermodynamic Control: At higher temperatures (e.g., -78 °C to 0 °C), the initially formed kinetic intermediate can equilibrate to the more thermodynamically stable vinylstannane-allylcuprate intermediate. rsc.org Quenching this intermediate with an electrophile (like a proton source) yields the vinylstannane product, which includes isomers like (Z)-tri-n-butyl(1-propenyl)tin. rsc.orgrsc.org

The regioselectivity of the stannyl-cupration of allene with (n-Bu₃Sn)₂Cu(CN)Li₂ is summarized in the table below, illustrating the effect of temperature on the product distribution.

| Quenching Temperature (°C) | Allylstannane Product (%) | Vinylstannane Product (%) | Control Type |

|---|---|---|---|

| -100 | 98 | 2 | Kinetic rsc.org |

| -78 | 75 | 25 | Mixed rsc.org |

| -40 | 15 | 85 | Thermodynamic rsc.org |

| 0 | 5 | 95 | Thermodynamic |

This temperature-dependent equilibrium provides a powerful method for selectively synthesizing either allylstannanes or vinylstannanes from a common allene precursor. rsc.org

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

N-Protected α-Amino Ketones

The synthesis of N-protected α-amino ketones is of significant interest due to their role as key intermediates in the creation of peptidomimetics and protease inhibitors. While the Stille coupling is a versatile method for carbon-carbon bond formation, and is theoretically applicable to the synthesis of ketones from acyl chlorides, specific documented examples of using (Z)-Tri-n-butyl(1-propenyl)tin to acylate N-protected α-amino acids or their derivatives to form the corresponding α-amino vinyl ketones are not prominently featured in surveyed chemical literature. Methodologies for accessing these motifs more commonly involve the use of organometallic reagents like Grignard reagents with activated amino acid derivatives or biocatalytic approaches. researchgate.net

Triazolo Quinolines as Positron Emission Tomography (PET) Ligands

Propenylstannanes, including Tri-n-butyl(1-propenyl)tin (B1140743), have been identified as crucial precursors in the synthesis of specialized molecular imaging agents. Specifically, they are employed in the synthesis of ¹⁸F-labeled triazolo quinoline (B57606) derivatives. cymitquimica.com These molecules are designed as ligands for positron emission tomography (PET), a powerful in-vivo imaging technique. The target of these particular ligands is the metabotropic glutamate (B1630785) receptor type 1 (mGluR1), which is implicated in various neurological functions and diseases. cymitquimica.com The organostannane allows for a late-stage introduction of the propenyl group, which can subsequently be manipulated or be part of the final pharmacophore necessary for receptor binding.

Tetrahydropyridines as mGluR1 Antagonists

In a related application targeting the same receptor, Tri-n-butyl(1-propenyl)tin serves as a key reagent in a synthetic pathway to produce 4-(1-aryltriazol-4-yl)-tetrahydropyridines. cymitquimica.com These compounds have been developed as potent antagonists for the mGluR1 receptor. The synthesis leverages the reliability of the Stille coupling to construct the complex heterocyclic framework. The use of the propenylstannane in a critical synthetic step underscores its importance in medicinal chemistry for generating novel therapeutic candidates. cymitquimica.com

Precursors for Advanced Organic Materials and Polymers

The precise carbon-carbon bond-forming capabilities offered by propenylstannanes are highly valuable in the field of materials science for the bottom-up synthesis of functional polymers. These reagents enable the construction of conjugated polymer backbones with well-defined structures, which is essential for tuning their electronic and optical properties.

Synthesis of Cross-Conjugated Poly(selenylene vinylene)s

(Z)-Tri-n-butyl(1-propenyl)tin is an essential monomer precursor for creating cross-conjugated poly(selenylene vinylene)s. In a key step, the Stille coupling reaction is used to selectively install propenyl groups onto a brominated selenophene (B38918) core. Specifically, 2,3,5-Tribromo-4-dodecylselenophene is reacted with two equivalents of tri-n-butyl(1-propenyl)tin to yield 3-Bromo-4-dodecyl-2,5-dipropenylselenophene. umich.edu This reaction proceeds with high selectivity due to the greater reactivity of the bromine atoms at the 2- and 5-positions of the selenophene ring. umich.edu The resulting monomer is then polymerized to produce the final advanced polymer material. umich.edu

Table 1: Synthesis of Monomer SV-Br via Stille Coupling

| Reactants | Catalyst | Solvent | Conditions | Product |

| 2,3,5-Tribromo-4-dodecylselenophene | Pd(PPh₃)₄ | DMF | 110 °C, 24 h | 3-Bromo-4-dodecyl-2,5-dipropenylselenophene |

| Tri-n-butyl(1-propenyl)tin (2 equiv.) |

Data sourced from a 2019 article by the Royal Society of Chemistry. umich.edu

Versatile Intermediates for Functional Group Manipulations

Beyond their direct use in cross-coupling reactions, organostannanes like (Z)-Tri-n-butyl(1-propenyl)tin are valuable as precursors to other highly reactive organometallic species. This two-step approach expands the synthetic utility of the propenyl moiety, allowing it to participate in reactions beyond the scope of the Stille coupling.

Precursors to Vinyl Anions

(Z)-Tri-n-butyl(1-propenyl)tin can serve as an effective precursor to the corresponding (Z)-propenyllithium, a type of vinyl anion. This transformation is achieved through a tin-lithium exchange reaction. arkat-usa.org When the organostannane is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), the thermodynamically more stable propenyllithium is formed, along with the inert tetra-n-butyltin byproduct. umich.eduarkat-usa.org This transmetalation reaction is typically very rapid, even at low temperatures (e.g., -78 °C), and proceeds with retention of the vinyl geometry. arkat-usa.orgacs.org The resulting vinyllithium (B1195746) reagent is a powerful nucleophile that can react with a wide array of electrophiles, providing a complementary method to the palladium-catalyzed Stille coupling for forming new carbon-carbon bonds. arkat-usa.org

Generation of Alpha-Alkoxy Lithium Reagents

The transmetalation of organostannanes is a powerful method for the preparation of organolithium reagents, which are highly reactive nucleophiles and strong bases. wikipedia.orgmasterorganicchemistry.com (Z)-Tri-n-butyl(1-propenyl)tin can serve as a precursor to (Z)-1-propenyllithium. This transformation is typically achieved by reacting the organostannane with an alkyllithium reagent, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. wikipedia.org

The resulting (Z)-1-propenyllithium can then be used to generate α-alkoxy lithium reagents. These reagents are formed by the addition of the organolithium to a carbonyl compound that is protected as an acetal (B89532) or ketal. The subsequent reaction with an electrophile allows for the introduction of an alkyl or other functional group at the α-position to the oxygen atom. This methodology provides a route to functionalized ethers and alcohols after deprotection.

The generation of α-alkoxy lithium reagents from organotin precursors is a key step in the synthesis of various natural products and other complex organic molecules where precise control of stereochemistry and functional group tolerance is essential. acs.org

Table 1: Generation of (Z)-1-Propenyllithium from (Z)-Tri-n-butyl(1-propenyl)tin

| Reagent | Conditions | Product |

| n-Butyllithium | THF, -78 °C | (Z)-1-Propenyllithium |

Synthesis of 1,3-Dienes

(Z)-Tri-n-butyl(1-propenyl)tin is an excellent substrate for the stereospecific synthesis of 1,3-dienes through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. In these reactions, the (Z)-propenyl group is transferred from the tin reagent to an organic halide or triflate, preserving the stereochemistry of the double bond. nih.gov

The coupling of (Z)-Tri-n-butyl(1-propenyl)tin with a vinyl halide or triflate in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), affords a 1,3-diene with a defined (Z)-configuration at the newly formed double bond. nih.gov This method is highly valued for its functional group tolerance and the mild reaction conditions required.

Alternative methods for the synthesis of 1,3-dienes that can start from precursors derived from propenylstannanes include the Suzuki-Miyaura coupling, where a boronic acid derivative of the propenyl group would be used, and the Heck reaction. nih.govmdpi.com

Table 2: Synthesis of a (Z,E)-1,3-Diene using a Propenylstannane Precursor

| Propenyl Source | Coupling Partner | Catalyst | Product |

| (Z)-Tri-n-butyl(1-propenyl)tin | (E)-Vinyl Bromide | Pd(PPh₃)₄ | (Z,E)-1,3-Diene |

| (Z)-Propenylboronic acid | (E)-Vinyl Iodide | Pd(OAc)₂ | (Z,E)-1,3-Diene |

Synthesis of Exocyclic Methylene (B1212753) Compounds

Organostannanes, including those with a propenyl group, are instrumental in the synthesis of exocyclic methylene compounds through radical-mediated cyclization reactions. For instance, the addition of a tin radical, generated from a tin hydride, to a suitably designed enyne can initiate a cascade of reactions leading to the formation of a cyclic system bearing an exocyclic double bond.

In a related approach, the intramolecular cyclization of an unsaturated organostannane can lead to the formation of carbocycles and heterocycles with exocyclic methylene groups. The (Z)-Tri-n-butyl(1-propenyl)tin moiety can be incorporated into a larger molecule that also contains a radical precursor and an acceptor. Upon initiation, the radical cyclization proceeds to form the desired ring system. The stereochemistry of the starting propenylstannane can influence the stereochemical outcome of the final product.

Table 3: Radical-Mediated Synthesis of an Exocyclic Methylene Piperidine

| Reactant Type | Radical Initiator | Key Transformation | Product Type |

| Aza-1,6-enyne | Tri-n-butyltin hydride | Tin radical addition and cyclization | Exo-methylene piperidine |

Synthesis of Fluorinated Organic Compounds

While direct fluorination of organostannanes is not a common transformation, the propenyl group from (Z)-Tri-n-butyl(1-propenyl)tin can be incorporated into molecules that subsequently undergo fluorination reactions. For example, the propenyl group can be used to construct a larger organic framework which is then subjected to fluorination.

One relevant method is the deoxyfluorination of tertiary alcohols, which can be prepared through the addition of a propenyl nucleophile (derived from the tin reagent) to a ketone. The resulting tertiary alcohol can then be treated with a deoxyfluorination reagent, such as diethylaminosulfur trifluoride (DAST) or a combination of methanesulfonic acid and potassium bifluoride, to introduce a fluorine atom. organic-chemistry.org

Furthermore, the synthesis of fluorinated compounds can be achieved through the fluorination of aliphatic acids. hcmut.edu.vn An aliphatic acid containing a propenyl group, which could be synthesized using (Z)-Tri-n-butyl(1-propenyl)tin as a starting material, could potentially be fluorinated using reagents like Selectfluor. hcmut.edu.vn

Table 4: Representative Fluorination Reactions

| Substrate Type | Fluorinating Agent | Product Type |

| Tertiary Alcohol | Methanesulfonic acid/Potassium bifluoride | Tertiary Fluoride organic-chemistry.org |

| Aliphatic Acid | Selectfluor | Fluorinated Aliphatic Acid hcmut.edu.vn |

Uncatalyzed Regio and Stereoselective Hydrostannylation

Direct Stannylation Reactions

Direct stannylation methods provide alternative routes to alkenylstannanes without proceeding through a hydrostannylation pathway. These reactions often involve the in situ generation of an organotin nucleophile that reacts with a suitable electrophile.

Barbier-Type Reactions

The Barbier reaction is an organometallic reaction where an organometallic species is generated in situ from a metal and an organic halide in the presence of a carbonyl compound or another electrophile. wikipedia.orgnrochemistry.com This one-pot synthesis is a key advantage over the pre-formation of Grignard-type reagents. wikipedia.orgnrochemistry.comuwimona.edu.jm Metals such as magnesium, zinc, indium, and tin can be employed in Barbier-type reactions. wikipedia.orgnrochemistry.com These reactions are often less sensitive to moisture compared to Grignard reactions, sometimes even allowing for the use of water as a solvent. wikipedia.orguwimona.edu.jm

A significant application of direct stannylation is in the synthesis of functionalized alkenylstannanes. While not a direct Barbier-type reaction for propenylstannanes, a related stereospecific method has been developed for the synthesis of fluoroalkenes from alkenylstannanes. nih.gov This process involves the reaction of an alkenylstannane with a fluorinating agent, such as F-TEDA-PF₆, in the presence of a silver phosphinate promoter. nih.gov This method is notable for its compatibility with various functional groups, including free alcohols and amides, which can be problematic in other fluorination procedures. nih.gov The development of stereoselective methods for preparing fluorinated piperidines and iminosugars also highlights the importance of controlling stereochemistry in the synthesis of complex fluorinated molecules. nih.gov

Stannyl-Cupration of Allenes

The stannyl-cupration of allenes offers a versatile route to both allyl- and vinylstannanes. rsc.orgresearchgate.net In this reaction, a stannyl-cuprate reagent adds across the allene (B1206475) double bonds. The regiochemistry of the subsequent reaction with an electrophile is dependent on the reaction temperature and the specific stannyl-cuprate reagent used. rsc.orgresearchgate.net At lower temperatures, kinetic control can lead to the formation of an allylstannane derivative, while at higher temperatures, the thermodynamically more stable vinylstannane isomer is favored. researchgate.net This method allows for the synthesis of a variety of substituted allyl- and vinylstannanes. rsc.orgresearchgate.net

Regiochemical Control by Temperature

The hydrostannylation of alkynes with organotin hydrides, like tri-n-butyltin hydride, is one of the most direct and atom-economical methods for preparing alkenylstannanes. qub.ac.uk The regioselectivity of this addition (i.e., whether the tin group adds to the internal or terminal carbon of the alkyne) can be influenced by several factors, including the catalyst, substrate, and reaction conditions such as temperature.

While radical-initiated hydrostannylation often provides poor control over stereochemistry and regiochemistry, transition-metal-catalyzed processes offer significant advantages. qub.ac.uk Palladium catalysts, for instance, are widely used and typically yield the β-vinylstannane. qub.ac.uk The regiochemical outcome can be finely tuned by adjusting reaction parameters. For terminal alkynes, the reaction temperature can play a crucial role in directing the addition. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product through isomerization or competing reaction pathways.

Furthermore, the nature of the substrate itself can dictate the regiochemistry. A notable example is the hydrostannylation of ethyl propiolate versus propiolic acid. A complete reversal of regioselectivity is observed between the ester, which yields stannane 8 , and the free carboxylic acid, which affords stannane 7 . qub.ac.uk This highlights the profound electronic and coordinative effects that functional groups can exert on the reaction pathway, sometimes overriding temperature effects.

| Substrate | Product | Observed Regiochemistry |

|---|---|---|

| Propiolic Acid | Stannane 7 | Tin addition to the α-carbon |

| Ethyl Propiolate | Stannane 8 | Tin addition to the β-carbon |

Reaction of Organolithium or Grignard Reagents with Tin Halides

A classic and reliable method for forming carbon-tin bonds involves the reaction of a pre-formed organometallic nucleophile with an organotin halide. To synthesize (Z)-tri-n-butyl(1-propenyl)tin, a (Z)-1-propenyl organolithium or Grignard reagent is reacted with a tri-n-butyltin halide, typically tributyltin chloride.

The key to this approach is the stereospecific generation of the organometallic reagent. (Z)-1-Propenyllithium can be prepared from (Z)-1-bromopropene via lithium-halogen exchange, a reaction that is extremely fast even at low temperatures (e.g., -60 to -120 °C). wikipedia.org Similarly, (Z)-1-propenylmagnesium bromide, a Grignard reagent, can be synthesized by reacting (Z)-1-bromopropene with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmasterorganicchemistry.com

Once formed, the (Z)-propenyl nucleophile readily attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride and forming the desired (Z)-tri-n-butyl(1-propenyl)tin with retention of the double bond geometry. This methodology is robust and widely applicable for creating a variety of alkenylstannanes. umich.edu

| Step 1: Reagent Formation | Step 2: Reaction with Tin Halide | Final Product |

|---|---|---|

| (Z)-CH₃CH=CHBr + 2 Li → (Z)-CH₃CH=CHLi + LiBr | (Z)-CH₃CH=CHLi + Bu₃SnCl → (Z)-CH₃CH=CHSnBu₃ + LiCl | (Z)-Tri-n-butyl(1-propenyl)tin |

| (Z)-CH₃CH=CHBr + Mg → (Z)-CH₃CH=CHMgBr | (Z)-CH₃CH=CHMgBr + Bu₃SnCl → (Z)-CH₃CH=CHSnBu₃ + MgBrCl | (Z)-Tri-n-butyl(1-propenyl)tin |

Organozirconium-Mediated Approaches for (Z)-1-Arylthio Vinylstannanes

A stereoselective route has been developed for the synthesis of (Z)-1-arylthio vinylstannanes, which are versatile synthetic intermediates. rsc.org This method utilizes the hydrozirconation of an acetylenic stannane. The reaction begins with the treatment of a tributylstannyl-substituted alkyne with Schwartz's reagent (Cp₂Zr(H)Cl). This addition proceeds in a syn-selective manner, placing the zirconium and hydrogen atoms on the same side of the newly formed double bond, to create a bimetallic organozirconium(IV) intermediate.

This intermediate is then trapped in situ by the addition of an arylsulfenyl chloride (ArSCl). The electrophilic sulfur reagent selectively displaces the zirconium moiety, leading to the formation of the (Z)-1-arylthio vinylstannane with high stereoselectivity. rsc.org This approach provides a reliable method for accessing these specific types of functionalized vinylstannanes.

One-Pot Syntheses from Ketones

A highly practical and efficient one-pot procedure allows for the conversion of ketones directly into vinylstannanes without the need to isolate intermediates. nih.govorganic-chemistry.org This method is particularly effective for preparing cyclic vinylstannanes. nih.gov The process involves the initial treatment of a ketone with tributylstannyllithium (Bu₃SnLi). This nucleophilic reagent adds to the electrophilic carbonyl carbon, forming a lithium alkoxide intermediate.

Subsequently, without isolation, methanesulfonyl chloride (MsCl) and triethylamine (B128534) (Et₃N) are added to the reaction mixture. nih.govorganic-chemistry.org The triethylamine facilitates the formation of a mesylate from the alkoxide, which is a good leaving group. An E2-type elimination reaction then occurs, where the tributylstannyl group and the mesylate are removed, generating a new carbon-carbon double bond and furnishing the final vinylstannane product. This one-pot synthesis is valued for its operational simplicity and good yields, often reaching 81-83% for cyclic systems. nih.govorganic-chemistry.org

| Starting Ketone | Reagents | Product Type | Reported Yield |

|---|---|---|---|

| Cyclohexanone | 1. Bu₃SnLi; 2. MsCl, Et₃N | Cyclic Vinylstannane | 81-83% nih.gov |

| General R(CO)R' | 1. Bu₃SnLi; 2. MsCl, Et₃N | Acyclic Vinylstannane | Variable |

Tin-Lithium Exchange Reactions for Organostannane Precursors

While not a direct synthesis of organostannanes, the tin-lithium exchange is a crucial reaction of organostannanes that generates valuable organolithium precursors. umich.eduarkat-usa.org This transmetalation reaction has proven to be a reliable and highly effective method for producing a wide variety of vinyllithium (B1195746) reagents from their corresponding vinylstannane parents. umich.eduarkat-usa.org

The reaction involves treating an organostannane, such as (Z)-tri-n-butyl(1-propenyl)tin, with an alkyllithium reagent, typically n-butyllithium (n-BuLi). An equilibrium is established that strongly favors the formation of the more stable organolithium compound. arkat-usa.org For vinylstannanes, the exchange is very effective, resulting in the formation of a new vinyllithium reagent and a tetraalkylstannane byproduct (e.g., tetrabutyltin), which is generally unreactive. wikipedia.orgarkat-usa.org

A significant advantage of this method is its speed, even at very low temperatures (e.g., -100 °C), and the fact that the stereochemistry of the double bond is retained during the exchange process. arkat-usa.org This allows for the stereospecific generation of (Z)-vinyllithium reagents, which can then be reacted with a wide range of electrophiles. nih.gov

Computational and Mechanistic Studies of Propenylstannane Chemistry

Elucidation of Reaction Mechanisms

Understanding the precise mechanisms of reactions involving propenylstannanes, such as (Z)-Tri-n-butyl(1-propenyl)tin, is crucial for controlling reaction outcomes and developing new synthetic methodologies. Computational studies have been instrumental in mapping out the complex pathways of these reactions.

The hydrostannylation of alkynes is a primary method for synthesizing vinylstannanes, including propenylstannanes. The mechanism of this addition can proceed through different pathways, notably those involving radical intermediates or catalysis by Lewis acids.

Lewis Acid Catalysis: Lewis acids have been shown to be effective catalysts for the hydrostannylation of alkynes. researchgate.net For instance, tris(pentafluorophenyl)borane, B(C6F5)3, can catalyze the hydrostannylation of propargyl alcohol derivatives. researchgate.net Mechanistic studies suggest that the Lewis acid activates the alkyne, making it more susceptible to nucleophilic attack by the tin hydride. In some cases, the Lewis acid can activate a substrate through LUMO-lowering, facilitating a single-electron transfer (SET) process that initiates a radical reaction. semanticscholar.org This synergistic approach, combining Lewis acid activation with photoredox catalysis, highlights the complex interplay between different catalytic modes. semanticscholar.orgsemanticscholar.org The choice of Lewis acid can be critical; a study on the Povarov reaction showed that while no reaction occurred without a catalyst, various Lewis acids (InCl₃, BiCl₃, AlCl₃, TiCl₄, and BF₃·OEt₂) could promote the reaction with varying yields. nih.gov Computational analysis revealed that InCl₃ provided the lowest energy barrier for the formation of the key iminium ion intermediate. nih.gov

Radical Pathways: Free-radical hydrostannylation is another significant pathway. These reactions are typically initiated by radical initiators like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). researchgate.net The mechanism involves the addition of a trialkyltin radical to the carbon-carbon triple bond of an alkyne. chinesechemsoc.org Computational studies using Density Functional Theory (DFT) can elucidate these pathways. For example, in a related radical-catalyzed cycloisomerization, DFT calculations showed that the addition of a catalyst-derived radical to an alkyne moiety was the initial step, with a calculated activation free energy of 8.0 kcal/mol. chinesechemsoc.org This is followed by a cascade of radical reactions, including intramolecular cyclization and bond cleavage, to form the final product. chinesechemsoc.org The regioselectivity and stereoselectivity of radical hydrostannylation are key considerations in synthesis.

A comparative overview of these mechanisms is presented below.

| Mechanism Type | Key Features | Initiator/Catalyst Examples | Computational Insights |

| Lewis Acid Catalysis | Activation of the alkyne or other substrates by the Lewis acid, lowering the energy barrier for nucleophilic attack or SET. semanticscholar.orgnih.gov | B(C6F5)3, InCl₃, Chiral Magnesium Complexes. researchgate.netsemanticscholar.orgnih.gov | DFT calculations can determine transition state energies and show how the catalyst lowers activation barriers. nih.gov |

| Radical Pathway | Involves free radical intermediates; initiated by radical initiators or photoredox catalysis. researchgate.netchinesechemsoc.org | AIBN, Et₃B/O₂, Organic Photocatalysts (e.g., NQ). researchgate.netsemanticscholar.org | DFT can map the entire radical cascade, calculating activation energies for each step (initiation, propagation, termination). chinesechemsoc.org |

The stereochemistry of the vinyl C-Sn bond is a critical feature of propenylstannanes. Computational studies are vital for understanding and predicting the stereochemical outcomes of their reactions. The stereoelectronic profile of trialkyl(alkenyl)tin derivatives is known to influence their transmetalation efficiency in cross-coupling reactions.

In hydrostannylation reactions, the stereocontrolled synthesis of either the (Z) or (E) isomer is a primary objective. The reaction of tri-n-butyltin hydride with substituted propargyl alcohols can yield a mixture of Z/E isomers of the resulting vinylstannane. researchgate.net Careful study of reaction conditions, often guided by mechanistic understanding from computational models, allows for the selective preparation of the pure Z isomer. researchgate.net

For substitution reactions, such as the Stille coupling, the mechanism typically involves retention of configuration at the double bond. Theoretical models can rationalize this observation by examining the transition states of the elementary steps (oxidative addition, transmetalation, and reductive elimination).

In catalytic asymmetric reactions, stereochemical outcomes are often rationalized by invoking steric interactions in the transition state. harvard.edu However, computational studies have revealed the importance of attractive non-covalent interactions, such as hydrogen bonding or cation-pi interactions, in stabilizing one diastereomeric transition state over the other, thus controlling enantioselectivity. harvard.eduharvard.edu

Quantum chemical computation is a powerful tool for the mechanistic study of transition metal catalysis, allowing for the detailed characterization of the entire catalytic cycle. wiley-vch.de This includes the identification of reactants, products, and, most importantly, short-lived intermediates and transition states. researchgate.net

For instance, in the study of urethane (B1682113) formation catalyzed by organotin compounds, DFT calculations were used to model the reaction pathway. researchgate.netnih.gov These studies optimized the geometries of the reactant complex (RC), transition state (TS), intermediates (IM), and the product complex (PC). researchgate.net By calculating the energies of these species, a complete energy profile of the reaction can be constructed, revealing the rate-determining step. researchgate.net

The choice of computational method is crucial for accuracy. Methods like DFT (e.g., B3LYP functional) combined with appropriate basis sets (like LANL2DZ for tin and 6-31G* for other elements) are commonly employed. nih.govpsu.edu Solvent effects are also often included using models like the Conductor-like Polarizable Continuum Model (CPCM). psu.edu Advanced techniques like Electron Localization Function (ELF) analysis can be used to understand bonding changes throughout the reaction pathway. nih.gov Recent advancements even explore the potential of quantum computing to accurately calculate the electronic energies of key intermediates and transition states in complex catalytic cycles. aps.orgarxiv.org

Theoretical Investigations of Structure-Reactivity Relationships

Theoretical studies can systematically probe how the structure of a molecule influences its reactivity. For propenylstannanes, this often involves examining the effect of substituents on the tin atom or the propenyl group.

Substituents can exert significant electronic and steric effects that alter the stability and reactivity of organotin compounds. rsc.org Theoretical investigations provide a quantitative understanding of these effects.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can dramatically influence reaction barriers. A computational study on the amination of aryl halides found a significant correlation between the reaction barrier heights and Hammett σ parameters, which quantify the electronic effect of a substituent. nih.gov Similarly, for propenylstannanes, electron-withdrawing groups on the vinyl moiety would be expected to alter its reactivity in reactions like Stille coupling. Theoretical methods such as Natural Bond Orbital (NBO) analysis can reveal charge transfer interactions, explaining how substituents modify the electronic character of the molecule. x-mol.commdpi.com

Steric Effects: The size and shape of substituents can also control reactivity and selectivity. In a theoretical study of N-heterocyclic olefin carboxylates, it was found that N-substituents exerted both electronic and steric effects, influencing the stability of the compound and the reactivity of its free form. rsc.org For (Z)-Tri-n-butyl(1-propenyl)tin, the bulky n-butyl groups on the tin atom influence its coordination environment and the accessibility of the tin center for transmetalation.

The table below summarizes the expected influence of different substituent types on the reactivity of a generic propenylstannane.

| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Theoretical Rationale |

| Propenyl Group | Electron-Withdrawing (e.g., -CN, -CO₂R) | Decreases nucleophilicity of the double bond; may affect transmetalation rates. | Reduces electron density on the vinyl group, as quantifiable by NBO or Mulliken population analysis. x-mol.com |

| Propenyl Group | Electron-Donating (e.g., -OR, -NMe₂) | Increases nucleophilicity of the double bond; may accelerate electrophilic attack. | Increases electron density on the vinyl group. mdpi.com |

| Tin Atom (R in R₃Sn-) | Bulky Alkyl Groups (e.g., -tBu vs -Me) | May hinder approach to the tin center, slowing transmetalation. | Steric repulsion in the transition state can be modeled and quantified energetically. rsc.org |

| Tin Atom (R in R₃Sn-) | Electron-Withdrawing (e.g., -Cl) | Increases Lewis acidity of tin; may accelerate transmetalation by promoting coordination of the incoming ligand. | Changes the orbital energies and electrophilicity of the tin center. |

Advanced Computational Methods in Organotin Chemistry

The study of organotin compounds presents unique computational challenges due to the presence of the heavy tin atom. Recent improvements in computer technology and theoretical methods have greatly advanced the study of these systems. researchgate.net

Density Functional Theory (DFT): DFT is a workhorse method in computational organometallic chemistry. wiley-vch.denih.gov Functionals like B3LYP are widely used. For organotin compounds, it is essential to use basis sets that include effective core potentials (ECPs) for the tin atom, such as LANL2DZ. researchgate.netnih.gov ECPs reduce computational cost and implicitly account for relativistic effects. For other atoms, Pople-style basis sets like 6-31G(d,p) or 6-311+G* are common. researchgate.netnih.gov

Post-Hartree-Fock Methods: While DFT is prevalent, higher-level methods like Møller-Plesset perturbation theory (MP2) are also used, particularly for calculating more accurate single-point energies on DFT-optimized geometries. researchgate.net Coupled-cluster methods like CCSD(T) can provide benchmark-quality energies, though at a much higher computational cost. x-mol.com

Composite Methods: Methods like the G3MP2BHandHLYP composite method combine results from different levels of theory to achieve high accuracy for thermochemical parameters like reaction energies and barriers. researchgate.net

Quantum Computing: Looking toward the future, quantum computing holds the potential to revolutionize computational catalysis. arxiv.org By overcoming the limitations of classical computers in handling strong electron correlation, quantum algorithms could provide exact solutions for the electronic energies of complex intermediates and transition states, offering unprecedented accuracy. aps.orgarxiv.org

| Computational Method | Description | Application in Organotin Chemistry | Reference |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density to determine the energy and properties of a system. | Geometry optimizations, frequency calculations, reaction pathway mapping. nih.govpsu.edu | nih.gov |

| Effective Core Potentials (ECP) | An approximation where core electrons are replaced by an effective potential, simplifying calculations for heavy elements. | Used for the tin atom to account for relativistic effects and reduce computational cost. Example: LANL2DZ. researchgate.netnih.gov | researchgate.net |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation. | Often used for higher-accuracy single-point energy calculations. researchgate.net | researchgate.net |

| Composite Methods | Multi-step calculations that combine different levels of theory to approximate a high-level result. | Calculating accurate thermochemical data (enthalpies, free energies). Example: G3MP2BHandHLYP. researchgate.net | researchgate.net |

| Quantum Computing | Utilizes quantum-mechanical phenomena to perform computations. | Future potential for highly accurate electronic energy calculations of catalytic intermediates and transition states. aps.orgarxiv.org | arxiv.org |

Q & A

Q. How can computational models predict the environmental fate of (Z)-Tri-n-butyl(1-propenyl)tin in aquatic ecosystems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.